N-(1-(Thiophen-2-yl)butyl)but-2-ynamide
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Overview
Description
N-(1-(Thiophen-2-yl)butyl)but-2-ynamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Thiophen-2-yl)butyl)but-2-ynamide can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with but-2-ynamide under specific reaction conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide and basic conditions to generate the desired product .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1-(Thiophen-2-yl)butyl)but-2-ynamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene ring and the but-2-ynamide moiety .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(1-(Thiophen-2-yl)butyl)but-2-ynamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
The mechanism of action of N-(1-(Thiophen-2-yl)butyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(1-(Thiophen-2-yl)butyl)but-2-ynamide include other thiophene derivatives such as 2-butylthiophene and 2-octylthiophene . These compounds share the thiophene ring structure but differ in their substituents and functional groups.
Uniqueness: this compound is unique due to its specific combination of the thiophene ring and the but-2-ynamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H15NOS |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylbutyl)but-2-ynamide |
InChI |
InChI=1S/C12H15NOS/c1-3-6-10(11-8-5-9-15-11)13-12(14)7-4-2/h5,8-10H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
URDYGPSJJQCMRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CS1)NC(=O)C#CC |
Origin of Product |
United States |
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